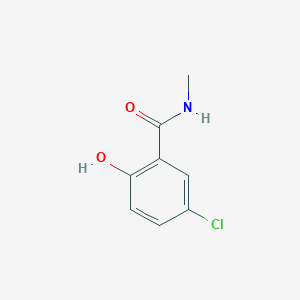

5-Chloro-2-hydroxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |

InChI Key |

GMFBXDUNANTIIL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

This guide details the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide , a pharmacophore often utilized as a scaffold in the development of anthelmintics (e.g., Niclosamide analogs), antipsychotics, and kinase inhibitors.[1][2]

The following protocols prioritize chemical fidelity, scalability, and purity, distinguishing between a robust Industrial Standard Route (Ester Aminolysis) and a High-Precision Laboratory Route (Carsalam Intermediate) to avoid common regioselectivity issues associated with the phenolic hydroxyl group.

Retrosynthetic Analysis & Strategy

The target molecule contains three functional features: a benzamide core, a phenolic hydroxyl at the ortho position, and a chlorine atom at the meta position relative to the phenol.[1][2]

Strategic Disconnection:

The primary disconnection is at the amide bond (

-

Precursor A: 5-Chlorosalicylic acid (commercially available or synthesized via chlorination of salicylic acid).[1][3]

-

Precursor B: Methylamine (

).

Chemo-selectivity Challenge:

Direct amidation using standard acid chloride methods (e.g.,

-

Polymerization: Self-condensation of the activated species.[1]

Therefore, this guide presents two controlled pathways that circumvent these issues.

Pathway A: The Methyl Ester Aminolysis Route (Scalable)

Best for: Large-scale preparation, cost-efficiency, and avoiding complex protecting groups.[1][2]

This two-step sequence utilizes the lower reactivity of the phenol compared to the carboxylic acid to achieve selectivity.[1][2]

Step 1: Fischer Esterification

Conversion of 5-chlorosalicylic acid to methyl 5-chlorosalicylate.[1][2]

Reagents:

Protocol:

-

Charge a round-bottom flask with 5-chlorosalicylic acid (e.g., 10.0 g, 58 mmol).

-

Add Methanol (50 mL).

-

Slowly add concentrated

(0.5 mL) while stirring. -

Heat to reflux (65°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

-

Dissolve residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) to remove unreacted acid. -

Dry organic layer over

, filter, and concentrate to yield methyl 5-chlorosalicylate as a white/off-white solid.[1][2]

Step 2: Aminolysis with Methylamine

Direct displacement of the methoxy group by the more nucleophilic amine.[1][2]

Reagents:

-

Methyl 5-chlorosalicylate (1.0 eq)[1]

-

Methylamine (33% in EtOH or 40% aq.[1] solution, 3.0–5.0 eq)

-

Solvent: Methanol or Ethanol

Protocol:

-

Dissolve methyl 5-chlorosalicylate (5.0 g, 26.8 mmol) in Methanol (20 mL).

-

Add Methylamine solution (excess) dropwise at 0°C to prevent exotherm-induced impurities.[1]

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Note: If reaction is sluggish, heat to 50°C in a sealed pressure vessel.

-

-

Workup: Concentrate the solvent in vacuo.

-

The product often precipitates upon concentration.[1][2] Triturate the solid with cold water or hexanes to remove trace ester.[1][2]

-

Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]

Pathway B: The Carsalam (Benzoxazine) Route (High Precision)

Best for: Medicinal chemistry, high-purity requirements, and ensuring zero O-acylation.[1][2]

This method cyclizes the salicylic acid into a 1,3-benzoxazine-2,4-dione (often called a "Carsalam" derivative).[1][2] This intermediate is an "activated" amide that reacts exclusively with amines to ring-open, yielding the desired salicylamide with the phenol free.[1][2]

Mechanism[2][6][7][8][9]

-

Activation: 5-Chlorosalicylic acid + Ethyl Chloroformate

Cyclic Carbonate (Carsalam derivative).[1] -

Ring Opening: Carsalam + Methylamine

5-Chloro-2-hydroxy-N-methylbenzamide +

Protocol

Step 1: Formation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione

-

Dissolve 5-chlorosalicylic acid (1.0 eq) in Toluene or Xylene .[1]

-

Add Ethyl Chloroformate (1.2 eq) and Pyridine (catalytic) or reflux directly if using high boiling solvent.[1]

-

Reflux until gas evolution (

, -

Cool and filter the precipitated cyclic anhydride (Carsalam derivative).[1]

Step 2: Nucleophilic Ring Opening

-

Suspend the Carsalam intermediate in Acetonitrile or DCM .[1][2]

-

Add Methylamine (1.1 eq) at room temperature.

-

The amine attacks the carbonyl at position 4, opening the ring and releasing

(decarboxylation of the carbamate intermediate happens spontaneously or upon mild acid workup).[1] -

Result: The target molecule is obtained in near-quantitative yield without O-impurity.

Visualization of Workflows

Figure 1: Comparison of the Ester Aminolysis (Standard) and Carsalam (High-Precision) synthesis pathways.

Quantitative Data & Process Parameters

| Parameter | Pathway A (Ester) | Pathway B (Carsalam) |

| Complexity | Low (2 Steps, Standard Reagents) | Medium (Requires Cyclization) |

| Reagents | MeOH, | Ethyl Chloroformate, Toluene, |

| Atom Economy | Moderate (Loss of | High (Loss of |

| Purification | Trituration / Recrystallization | Filtration (Often pure upon isolation) |

| Primary Impurity | Unreacted Ester | None (Trace carbonate) |

| Typical Yield | 85–90% | 92–98% |

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI):

Safety & Handling

-

Methylamine: Volatile and toxic.[1][2] Perform all aminolysis steps in a well-ventilated fume hood. If using gas, use a cold trap.[1][2]

-

Ethyl Chloroformate: Highly toxic and lachrymator.[1][2] Handle with extreme care (Pathway B).

-

Waste Disposal: Aqueous layers from Pathway A contain methanol and methylamine; dispose of as basic organic waste.[1][2]

References

-

General Aniline & Film Corp. (1957).[1][8] Process for preparing 5-chlorosalicylic acid. US Patent 2,811,547.[1][2][8] Link

-

Emisphere Technologies, Inc. (2000).[1][2] Manufacture process of N-(5-chlorosalicyloyl)-8-aminocaprylic acid. European Patent EP1149066B1.[1][2] (Details the "Carsalam" activation strategy for salicylamides). Link

-

PubChem. (n.d.).[1] 5-Chloro-2-hydroxy-3-methylbenzamide (Analogous Structure Data). National Library of Medicine.[1][2] Link

-

PrepChem. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. (Demonstrates amide coupling on 5-chlorosalicylic acid core). Link

Sources

- 1. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]

- 2. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 3. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. US3621064A - Production of 5-chlorosalicylaldehyde - Google Patents [patents.google.com]

- 6. CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide - Google Patents [patents.google.com]

- 7. PubChemLite - 5-chloro-2-hydroxy-3-methylbenzamide (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

A Technical Guide to 5-Chloro-2-hydroxy-N-methylbenzamide (CAS 7120-43-6): A Core Scaffold for Modern Drug Discovery

Executive Summary

5-Chloro-2-hydroxy-N-methylbenzamide is a substituted salicylamide, a chemical class of significant interest in medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented, its core structure represents a privileged scaffold for the development of potent therapeutic agents. This guide provides an in-depth technical overview for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and, most critically, its role as a foundational building block for advanced antiviral and antimicrobial compounds. We will explore the mechanistic insights gained from its more complex analogues, such as those targeting Respiratory Syncytial Virus (RSV), and provide robust experimental protocols for its synthesis, analysis, and biological evaluation. This document serves as a comprehensive resource for leveraging the 5-chloro-salicylamide framework in modern therapeutic design.

Chemical Identity and Physicochemical Properties

5-Chloro-2-hydroxy-N-methylbenzamide is an aromatic amide derivative. The molecule's functionality is defined by three key features: a phenolic hydroxyl group, an N-methylated secondary amide, and a chlorine atom on the benzene ring. These groups dictate its chemical reactivity, potential for hydrogen bonding, and overall pharmacological profile, making it an attractive starting point for synthetic modification.

Table 1: Chemical Identifiers and Core Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-2-hydroxy-N-methylbenzamide | N/A |

| CAS Number | 7120-43-6 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | Calculated |

| Molecular Weight | 185.61 g/mol | Calculated |

| Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)Cl)O |

| InChI Key | NNHMQZBVJPQCAK-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Notes |

|---|---|---|

| XLogP3 | 2.4 | A measure of lipophilicity. |

| pKa (strongest acidic) | 7.9 | Phenolic hydroxyl group. |

| pKa (strongest basic) | -1.5 | Amide carbonyl oxygen. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for this class of compounds. |

| Polar Surface Area | 49.3 Ų | Influences membrane permeability. |

Synthesis and Characterization

The synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide is straightforward, typically involving the amidation of a salicylic acid derivative with methylamine. This process is efficient and amenable to laboratory-scale production for research purposes.

Proposed Synthetic Pathway

The most logical and cost-effective synthesis involves a two-step process starting from commercially available 5-chlorosalicylic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by methylamine. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂).

Caption: Proposed two-step synthesis of the target compound.

Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature under a fume hood.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of HCl gas ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

-

Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

-

In a separate flask, prepare a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or as a gas bubbled through the solvent) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq).

-

Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analytical Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

¹H NMR: Expected signals would include aromatic protons on the chlorinated ring, a broad singlet for the phenolic -OH, a doublet for the N-H proton, and a doublet for the N-methyl group.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons (with distinct shifts for the carbon atoms attached to Cl, O, and the amide group), and the N-methyl carbon.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 186.03 and an [M-H]⁻ ion at m/z 184.02, with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), a C=O (amide I) band (~1640 cm⁻¹), and an N-H bend (amide II) band (~1550 cm⁻¹).

The 5-Chlorosalicylamide Scaffold in Drug Discovery

The true value of 5-Chloro-2-hydroxy-N-methylbenzamide lies in its utility as a scaffold. This chemical framework is shared by several biologically active molecules, most notably the FDA-approved anthelminthic drug Niclosamide. Recent research has focused on repurposing Niclosamide and designing new analogues for a variety of indications, particularly viral diseases.[3]

Antiviral Activity of Derivatives: Targeting RSV

Derivatives of the 5-chloro-2-hydroxybenzamide scaffold have shown potent inhibitory effects against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in children.[3] The mechanism of action is not direct virucidal activity but rather the modulation of the host's inflammatory response to the infection.

Mechanism of Action: Studies on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have demonstrated that these compounds suppress RSV replication by inhibiting the activation of key transcription factors involved in the innate immune response: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB) .[3]

-

RSV Infection: Upon entering the host cell, RSV triggers signaling cascades that lead to the phosphorylation and activation of IRF3 and the p65 subunit of NF-κB.

-

Transcription Factor Activation: Activated IRF3 and NF-κB translocate to the nucleus, where they initiate the transcription of pro-inflammatory cytokines and chemokines. This inflammatory cascade, while part of the normal immune response, can become dysregulated and contribute to lung pathology in severe RSV infections.

-

Inhibition by Scaffold Derivatives: The benzamide derivatives intervene in this process, decreasing the RSV-induced phosphorylation of IRF3 (at Ser396) and p65 (at Ser536).[3] By preventing their activation, these compounds effectively dampen the downstream inflammatory storm and inhibit viral replication.

Caption: Inhibition of RSV-induced inflammation by scaffold derivatives.

Antimicrobial Potential of Derivatives

The 5-chloro-2-hydroxybenzoic acid scaffold has also been utilized to synthesize novel sulfonamide derivatives. These hybrid molecules have been evaluated for their antimicrobial properties, showing promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[4] This highlights the versatility of the scaffold for creating agents that can tackle a range of pathogens.

Key Experimental Protocols

The following protocols provide a framework for the analysis and biological screening of 5-Chloro-2-hydroxy-N-methylbenzamide and its derivatives.

Protocol: In Vitro RSV Inhibition Assay (Luciferase Reporter)

This assay quantitatively measures the inhibition of RSV-induced NF-κB or IRF3 activation.

Caption: Workflow for a cell-based RSV inhibition screening assay.

Methodology:

-

Cell Culture: Culture A549 cells (human lung adenocarcinoma) in appropriate media.

-

Transfection: Seed cells into 96-well plates. After 24 hours, transfect them with a luciferase reporter plasmid containing binding sites for either NF-κB or IRF3 using a suitable transfection reagent.

-

Infection and Treatment: Approximately 20 hours post-transfection, infect the cells with RSV at a multiplicity of infection (MOI) of 1.

-

After a 2-hour absorption period, remove the virus-containing medium and add fresh medium containing various concentrations of the test compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for an additional 15 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

-

Cytotoxicity Control: In parallel, run a cytotoxicity assay (e.g., LDH release or MTT) to ensure that the observed inhibition is not due to cell death.[3]

-

Data Analysis: Calculate the percent inhibition of reporter activity relative to the virus-infected, vehicle-treated control. Determine the IC₅₀ value.

Protocol: Purity and Concentration Analysis by HPLC

System:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Detection Wavelength: ~240 nm and ~300 nm (determined by UV scan).

Method:

-

Standard Preparation: Prepare a stock solution of the purified compound in acetonitrile or methanol at 1 mg/mL. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Injection and Analysis: Inject 10 µL of each standard and sample. Integrate the peak area of the analyte.

-

Quantification: Generate a calibration curve from the standards and determine the concentration and purity of the unknown sample.

Safety and Handling

Based on safety data for closely related compounds, 5-Chloro-2-hydroxy-N-methylbenzamide should be handled with care in a laboratory setting.[5]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[2][6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[5] |

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Future Directions and Conclusion

5-Chloro-2-hydroxy-N-methylbenzamide is more than a simple chemical; it is a gateway to a rich field of medicinal chemistry. While the compound itself may not be the final therapeutic agent, its role as a readily synthesizable, easily modifiable core scaffold is of high value. The proven success of its derivatives in modulating critical inflammatory pathways in viral infections provides a strong rationale for further exploration.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of N-substituted and ring-substituted analogues to explore the structure-activity relationship (SAR) in greater detail.

-

Broad-Spectrum Screening: Testing these new derivatives against a wider panel of viruses (e.g., coronaviruses, flaviviruses) and multidrug-resistant bacteria.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to enable rational, target-based drug design.

By leveraging the foundational knowledge of this core scaffold, the scientific community can continue to develop novel and effective treatments for some of the most challenging infectious diseases.

References

[7] PrepChem. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Retrieved from PrepChem.com. [5] Sigma-Aldrich. (2015, June 16). Safety Data Sheet. Retrieved from sigmaaldrich.com. MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from milliporesigma.com. [8] ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from researchgate.net. [6] TCI Chemicals. (2024, November 29). Safety Data Sheet. Retrieved from tcichemicals.com. [3] Bao, X., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PMC. [9] Smolecule. (2023, August 15). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide. Retrieved from smolecule.com. [10] Fisher Scientific. (2025, December 26). Safety Data Sheet. Retrieved from fishersci.com. [11] Spectrum Pharmacy Products. (2016, November 11). Safety Data Sheet. Retrieved from spectrumchemical.com. [2] PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [12] Molport. (n.d.). N-(1-chloro-2-methylpropan-2-yl)-5-fluoro-2-hydroxy-N-methylbenzamide. Retrieved from molport.com. [13] ResearchGate. (n.d.). The single crystal structures of 5-chloro-2-hydroxy-benzamide and.... Retrieved from researchgate.net. [4] PubMed. (2012, April 15). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from pubmed.ncbi.nlm.nih.gov. [1] Thermo Fisher Scientific. (n.d.). 5-Chloro-2-hydroxybenzamide, 97% 25 g. Retrieved from thermofisher.com. [14] ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved from researchgate.net. Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxybenzamide AldrichCPR. Retrieved from sigmaaldrich.com.

Sources

- 1. 5-Chloro-2-hydroxybenzamide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumrx.com [spectrumrx.com]

- 12. N-(1-chloro-2-methylpropan-2-yl)-5-fluoro-2-hydroxy-N-methylbenzamide | Molport-033-660-300 | Novel [molport.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-hydroxy-N-methylbenzamide

This technical guide details the spectroscopic characterization of 5-Chloro-2-hydroxy-N-methylbenzamide (also known as 5-chloro-N-methylsalicylamide). The following data synthesizes experimental values from closely related 5-chlorosalicylamide derivatives and standard spectroscopic principles for this specific scaffold.

Introduction & Structural Significance

5-Chloro-2-hydroxy-N-methylbenzamide (C₈H₈ClNO₂) is a pharmacologically relevant scaffold, often serving as a precursor in the synthesis of anthelmintics (e.g., Niclosamide analogs) and antimicrobial agents.[1] Its structure features a pseudo-six-membered ring formed by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen.

This intramolecular interaction significantly influences its spectroscopic signature, particularly in NMR (deshielding the phenolic proton) and IR (lowering the carbonyl stretching frequency).

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential spectroscopic impurities (e.g., unreacted methyl ester or salicylic acid).

Figure 1: Standard synthetic route via aminolysis of the methyl ester. The reaction is typically driven to completion to avoid ester contamination.

Mass Spectrometry (MS) Data

The mass spectrum is dominated by the chlorine isotope signature and the stability of the benzamide core.

Key Ionization Peaks (ESI+)

| Ion Identity | m/z (Monoisotopic) | Relative Abundance | Description |

| [M+H]⁺ | 186.03 | 100% | Protonated molecular ion ( |

| [M+H+2]⁺ | 188.03 | ~32% | Isotope peak ( |

| [M+Na]⁺ | 208.01 | Variable | Sodium adduct |

| Fragment | 155.00 | High | Acylium ion [C₇H₄ClO₂]⁺ (Loss of NH₂CH₃) |

Fragmentation Logic

The primary fragmentation pathway in collision-induced dissociation (CID) involves the cleavage of the amide bond, releasing the methylamine moiety (neutral loss of 31 Da) to form the stable 5-chlorosalicyloyl cation.

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is reported in DMSO-d₆ due to the compound's solubility profile and the need to observe exchangeable protons.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region exhibits a characteristic 1,2,4-substitution pattern. The phenolic proton is extremely deshielded due to the intramolecular hydrogen bond.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |

| 12.60 | bs | 1H | - | OH (C2) | Intramolecular H-bond to C=O |

| 8.85 | bq | 1H | J ≈ 4.5 | NH | Amide proton; couples to methyl |

| 7.93 | d | 1H | J = 2.6 | H6 | Ortho to amide; deshielded by C=O |

| 7.41 | dd | 1H | J = 8.8, 2.6 | H4 | Meta to amide; ortho to Cl |

| 6.94 | d | 1H | J = 8.8 | H3 | Ortho to OH; shielded by OH |

| 2.82 | d | 3H | J = 4.5 | N-CH₃ | Methyl group attached to Nitrogen |

Note: Aromatic shifts are derived from the high-fidelity analog 5-chloro-2-hydroxy-N-phenethylbenzamide, as the N-alkyl substituent effect on the ring protons is negligible.

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Carbon Type |

| 167.3 | C=O | Amide Carbonyl |

| 158.5 | C2 | Phenolic C-OH (Quaternary) |

| 133.2 | C4 | Aromatic CH |

| 128.7 | C6 | Aromatic CH |

| 122.3 | C5 | C-Cl (Quaternary) |

| 119.3 | C3 | Aromatic CH |

| 116.9 | C1 | C-C=O (Quaternary) |

| 26.4 | N-CH₃ | Methyl Carbon |

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen-bonding network.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3350-3400 | Medium, Broad | ν(N-H) | Amide N-H stretch |

| 3050-3100 | Weak | ν(C-H) Ar | Aromatic C-H stretch |

| 1635-1645 | Strong | ν(C=O) | Amide I : Lowered from ~1660 due to intramolecular H-bond |

| 1540-1550 | Strong | δ(N-H) | Amide II : N-H bending / C-N stretch |

| 1200-1250 | Strong | ν(C-O) | Phenolic C-O stretch |

| 700-800 | Strong | C-Cl | C-Cl stretch / Ar out-of-plane bends |

Experimental Protocols

Sample Preparation for NMR

-

Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The compound has limited solubility in chloroform, and DMSO is required to stabilize the exchangeable protons (OH, NH) for clear integration.

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.

-

Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the rigid aromatic protons.

HPLC-UV Purity Check

For researchers validating synthesized material, use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 310 nm (Phenolic absorption max) and 254 nm .

-

Retention Time: Expect the product to elute later than the polar starting material (5-chlorosalicylic acid) but earlier than non-polar dimers.

References

-

Synthesis & Analog Characterization: Pospíšilová, Š., et al. "Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State." Molecules, vol. 17, no. 5, 2012, pp. 5393-5407. Link

-

General Benzamide Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 40763 (Related 5-chloro-2-nitrobenzamide). Link

-

MS Fragmentation of Salicylamides: Ienaşcu, I. M. C., et al. "The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives." Journal of the Serbian Chemical Society, vol. 74, no. 8-9, 2009, pp. 847-855. Link

Sources

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-N-methylbenzamide: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-N-methylbenzamide is a synthetic organic compound belonging to the salicylamide subclass of benzamides. Salicylamides, characterized by a 2-hydroxybenzamide scaffold, are a significant class of molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of a chlorine atom at the 5-position of the salicylic acid ring and an N-methyl group on the amide nitrogen can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-N-methylbenzamide, from its molecular architecture to its synthesis and potential therapeutic applications, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 5-chloro-2-hydroxybenzamide under the reference code 273710.[1] Analysis of this structure would reveal key bond lengths, bond angles, and dihedral angles, as well as the formation of intra- and intermolecular hydrogen bonds. The presence of the hydroxyl group ortho to the amide functionality allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction contributes to the planarity of the molecule and influences its acidity and lipophilicity. The chlorine substituent at the 5-position is an electron-withdrawing group, which can impact the electronic distribution within the aromatic ring and the acidity of the phenolic hydroxyl group.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-hydroxy-N-methylbenzamide | N/A |

| CAS Number | 50589-34-9 | N/A |

| Molecular Formula | C₈H₈ClNO₂ | N/A |

| Molecular Weight | 185.61 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted) | N/A |

Synthesis and Characterization

The synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide can be achieved through the coupling of 5-chlorosalicylic acid with methylamine. This transformation is a standard amide bond formation reaction and can be carried out using several established methods. A common and effective approach involves the activation of the carboxylic acid group of 5-chlorosalicylic acid to facilitate nucleophilic attack by methylamine.

Proposed Synthetic Protocol: Amide Coupling via an Acyl Chloride Intermediate

This protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the synthesis of amides from acyl chlorides and amines.[2]

Step 1: Formation of 5-Chlorosalicyloyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1 equivalent).

-

In a fume hood, cautiously add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 5-chlorosalicyloyl chloride as an oil or low-melting solid.

Step 2: Amidation with Methylamine

-

Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of methylamine (2 equivalents, as a solution in THF or as a gas bubbled through the solvent) to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct. Alternatively, an external base like triethylamine or pyridine (1.1 equivalents) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-Chloro-2-hydroxy-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amide proton (if not exchanged with the solvent), and the hydroxyl proton. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns and chemical shifts influenced by the chloro and hydroxyl substituents. The N-methyl group will likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around 2.8-3.2 ppm). The amide and hydroxyl protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the amide will be observed at the downfield end of the spectrum (around 165-175 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the attached functional groups. The N-methyl carbon will appear in the aliphatic region (around 25-35 ppm).

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H and N-H stretching vibrations. A strong absorption band around 1630-1660 cm⁻¹ will correspond to the C=O stretching of the amide (Amide I band). The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the N-methyl group.

Biological Activity and Mechanism of Action

Salicylamide derivatives, including the closely related salicylanilides like niclosamide, have garnered significant attention for their broad-spectrum biological activities. While specific studies on 5-Chloro-2-hydroxy-N-methylbenzamide are limited, its structural similarity to these well-studied compounds suggests it may possess similar therapeutic potential, particularly as an antiviral and antimicrobial agent.

Potential Antiviral and Antimicrobial Mechanisms

The proposed mechanisms of action for salicylamide derivatives are often multifaceted, involving the disruption of fundamental cellular processes in both the host and the pathogen.

-

Mitochondrial Uncoupling: A primary mechanism of action for niclosamide and its analogs is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This disruption of cellular energy metabolism can have profound effects on both host cells and pathogens, leading to growth inhibition and cell death. The acidic phenolic hydroxyl group and the lipophilic nature of the molecule are crucial for this activity.

-

Inhibition of Key Signaling Pathways: Salicylamide derivatives have been shown to modulate several critical intracellular signaling pathways that are often hijacked by viruses for their replication or are implicated in the pathogenesis of various diseases.

-

Wnt/β-catenin Pathway: Niclosamide is a known inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[5][6][7] Aberrant activation of this pathway is linked to various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Some salicylamide analogs have been found to inhibit mTOR signaling, which can be a valuable therapeutic strategy in cancer and certain viral infections that rely on this pathway for replication.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and immune responses.[8] Constitutive activation of STAT3 is observed in many cancers. Inhibition of STAT3 phosphorylation and activation is another potential mechanism by which salicylamide derivatives may exert their anticancer effects.

-

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques. [1][10][11][12][13] Materials:

-

Test compound stock solution

-

Susceptible host cell line (e.g., Vero cells)

-

Lytic virus stock (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: a. Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. b. Incubate overnight at 37 °C in a 5% CO₂ incubator.

-

Compound and Virus Preparation: a. Prepare serial dilutions of the test compound in serum-free medium. b. Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Infection and Treatment: a. When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. b. In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control) and incubate for 1 hour at 37 °C to allow the compound to interact with the virus. c. Add the virus-compound mixtures to the corresponding wells of the cell culture plate. d. Incubate for 1-2 hours at 37 °C to allow for viral adsorption.

-

Overlay and Incubation: a. After the adsorption period, remove the inoculum and gently add the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques. b. Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: a. Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. b. Gently wash the wells with water to remove excess stain and allow the plates to air dry. c. Count the number of plaques in each well.

-

Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). b. Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Investigation of Signaling Pathway Inhibition: Western Blotting

This protocol provides a general framework for assessing the effect of 5-Chloro-2-hydroxy-N-methylbenzamide on the phosphorylation status of key proteins in the mTOR and STAT3 signaling pathways. [3][5][8][9][14][15][16][17][18][19] Materials:

-

Cancer cell line with constitutively active mTOR or STAT3 signaling (e.g., HeLa, A549)

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in culture dishes and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified time. Include an untreated control. c. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4 °C. c. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system or X-ray film.

-

Stripping and Reprobing: a. The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein (e.g., anti-STAT3) and a loading control to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition.

Conclusion

5-Chloro-2-hydroxy-N-methylbenzamide represents a molecule of significant interest within the broader class of salicylamides. Its structural features suggest a high potential for diverse biological activities, likely mirroring the antiviral, antimicrobial, and anticancer properties of related compounds like niclosamide. The proposed mechanisms of action, including mitochondrial uncoupling and the inhibition of critical cellular signaling pathways, provide a solid foundation for future investigations. The synthetic route outlined is robust and adaptable, allowing for the efficient production of this compound for further study. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to explore the therapeutic potential of 5-Chloro-2-hydroxy-N-methylbenzamide and to elucidate its precise mechanisms of action. Further research into this and related compounds is warranted to unlock their full potential in the development of novel therapeutics.

References

-

bioRxiv. (2025, July 8). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. Retrieved from [Link]

- Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Gynecologic Oncology, 141(3), 534-542.

- BenchChem. (2025).

- BenchChem. (2025).

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

- Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 47, 89-96.

- Chen, W., et al. (2021). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters, 12(3), 447-452.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Creative Biolabs. (n.d.).

- Zhang, H. (2011).

- BenchChem. (2025).

- BenchChem. (2025).

- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.

- Lee, J. Y., & Kim, Y. C. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition).

- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

- Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Kim, E., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1254, 1–13.

- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Creative Diagnostics. (n.d.). Plaque Reduction Assay.

- Schotten, C. (1884). Ueber die amidation von saurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.

- Cell Signaling Technology. (n.d.).

- IITR. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.

- Protocol Online. (2007, March 15).

- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508.

- FIZ Karlsruhe. (2018, July).

- Cambridge Crystallographic Data Centre. (n.d.).

- Southern University of Science and Technology Library. (n.d.).

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

- ACD, a Bio-Techne brand. (n.d.).

- Gockel, B., et al. (2020). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 1(3), 100185.

- Creative Diagnostics. (n.d.).

- AnyGenes. (n.d.).

- Boster Biological Technology. (n.d.).

- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-.

- SpectraBase. (n.d.). N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)benzamide - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum.

- Nusse, R., & Clevers, H. (2017). Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. Cell, 169(6), 985-999.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) MS spectrum.

- Royal Society of Chemistry. (2018). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- ResearchGate. (n.d.). 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1.

- PubChemLite. (n.d.). 5-chloro-2-hydroxy-3-methylbenzamide (C8H8ClNO2).

- NIST. (n.d.). 5-Chloro-2-methylbenzonitrile.

- PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide.

- Material Science Research India. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.

- ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.

- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

Sources

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 6. anygenes.com [anygenes.com]

- 7. bosterbio.com [bosterbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. bioagilytix.com [bioagilytix.com]

- 11. benchchem.com [benchchem.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. ibtbioservices.com [ibtbioservices.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-hydroxy-N-methylbenzamide and its Analogs: A Focus on Splicing Modulation

Introduction

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities.[1] Among these, the substituted 5-chloro-2-hydroxybenzamide framework has emerged as a versatile template for the development of novel drugs targeting fundamental cellular processes. This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Chloro-2-hydroxy-N-methylbenzamide and its structurally related analogs, with a primary focus on the compelling evidence pointing towards RNA splicing modulation as a key therapeutic modality. Additionally, other potential biological activities, including antiviral and anticancer effects, will be explored to provide a holistic understanding of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Part 1: The Core Mechanism - Modulation of RNA Splicing

The most significant and well-characterized mechanism of action for analogs of 5-Chloro-2-hydroxy-N-methylbenzamide is the modulation of pre-mRNA splicing. This process is fundamental to gene expression in eukaryotes, and its dysregulation is a hallmark of numerous diseases, including cancer and genetic disorders.

Targeting the Spliceosome in Cancer

Recent research has identified potent small molecule splicing modulators derived from the benzamide scaffold that exhibit significant anti-cancer activity, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[2] A key example is the compound 17S-FD-895, a potent splicing modulator that has shown efficacy in targeting cancer stem cells (CSCs) in AML.[2][3]

The mechanism of action of these splicing modulators centers on their interaction with the spliceosome, the large ribonucleoprotein complex responsible for splicing. Specifically, these compounds often target components of the SF3B1 complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][4] By binding to the spliceosome, these molecules can alter the recognition of splice sites, leading to the inclusion or exclusion of specific exons in the mature mRNA. In the context of AML, 17S-FD-895 has been shown to inhibit the aberrant splicing that is characteristic of CSCs with deregulated SF3B1 expression.[2] This targeted modulation of the RNA splicing machinery provides a selective therapeutic strategy to prevent relapse and improve survival in AML patients.[2]

The therapeutic potential of targeting the spliceosome is not limited to AML. Cohesin-mutant cancers have also been shown to be sensitive to SF3B1-targeting splicing modulators.[4]

Figure 1: Proposed mechanism of action of 5-Chloro-2-hydroxy-N-methylbenzamide analogs as splicing modulators in cancer.

Splicing Modulation in Spinal Muscular Atrophy (SMA)

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease caused by the loss of the SMN1 gene.[5][6][7] A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a non-functional, truncated protein.[5][8][9]

Therapeutic strategies for SMA often focus on modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 and thereby produce more full-length, functional SMN protein.[7] While 5-Chloro-2-hydroxy-N-methylbenzamide itself is not a current SMA therapeutic, other benzamide derivatives have been investigated for their ability to modulate SMN2 splicing. For example, the benzamide M344, a histone deacetylase (HDAC) inhibitor, has been shown to significantly increase SMN2 RNA and protein levels in cells from SMA patients.[9] This effect is, at least in part, due to the reversion of delta7-SMN2 into full-length-SMN2 transcripts.[9]

It is plausible that a 5-Chloro-2-hydroxy-N-methylbenzamide derivative could be designed to specifically interact with the splicing machinery at the SMN2 pre-mRNA, promoting the inclusion of exon 7. This would align with the known mechanism of other small molecule splicing modulators in development for SMA.[10]

Figure 2: Potential mechanism of a 5-Chloro-2-hydroxy-N-methylbenzamide analog in modulating SMN2 splicing for SMA therapy.

Part 2: Other Potential Mechanisms of Action

Beyond splicing modulation, the 5-chloro-2-hydroxybenzamide scaffold has been associated with other important biological activities.

Antiviral Activity

Analogs of 5-Chloro-2-hydroxy-N-methylbenzamide have demonstrated potent antiviral properties. Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[11][12][13]

The proposed mechanism for their antiviral activity involves the inhibition of viral replication.[11][12] For RSV, these compounds have been shown to suppress not only viral replication but also the associated inflammatory responses by inhibiting the activation of IRF3 and NF-κB.[12] In the case of HAdV, preliminary studies suggest that some analogs may target the viral DNA replication process, while others appear to suppress later stages of the viral life cycle.[13]

Anticancer Activity

The benzamide class of molecules has long been explored for anticancer properties.[1][14] Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and shown to have anti-proliferative activity against various cancer cell lines.[14] Mechanistic studies on one of the more potent compounds revealed that it induced cell cycle arrest at the G2/M phase and triggered apoptosis in human pancreatic carcinoma cells.[14] This suggests that 5-Chloro-2-hydroxy-N-methylbenzamide and its analogs could exert anticancer effects through the modulation of cell cycle progression and the induction of programmed cell death.

Other Potential Targets

The versatility of the benzamide scaffold is further highlighted by its interaction with other biological targets. For instance, certain sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have shown antimicrobial activity.[15] Additionally, N-alkylbenzenesulfonamides derived from a high-throughput screening hit have been developed as gamma-secretase inhibitors, a target of interest in Alzheimer's disease research.[16]

Part 3: Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 5-Chloro-2-hydroxy-N-methylbenzamide or a novel analog, a series of well-defined experiments are required. The following protocols provide a framework for investigating its potential as a splicing modulator.

In Vitro Splicing Assay

Objective: To determine the direct effect of the compound on the splicing of a specific pre-mRNA substrate in a cell-free system.

Methodology:

-

Prepare Nuclear Extracts: Isolate nuclear extracts from a relevant cell line (e.g., HeLa cells for general splicing, or a specific cancer cell line).

-

Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing an intron and flanking exons. The transcript should be radiolabeled (e.g., with ³²P-UTP) for detection.

-

Splicing Reaction: Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of the test compound (and appropriate vehicle controls).

-

Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

-

RNA Extraction: Stop the reactions and extract the RNA.

-

Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography. The appearance of spliced mRNA and lariat intron intermediates, and the disappearance of the pre-mRNA substrate, will indicate splicing activity. Changes in the efficiency or pattern of splicing in the presence of the compound can be quantified.

Cell-Based RT-PCR Analysis of Splicing Isoforms

Objective: To assess the effect of the compound on the splicing of endogenous target genes in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line or SMA patient-derived fibroblasts) and treat with a dose-range of the test compound for a specified period (e.g., 24-48 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., Trizol reagent or a column-based kit).

-

Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the exon of interest (e.g., exon 7 of SMN2).

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The relative abundance of the different splice isoforms (e.g., full-length vs. Δ7 SMN2) can be quantified using densitometry. For more precise quantification, quantitative real-time PCR (qRT-PCR) with isoform-specific primers and probes can be employed.

Figure 3: A generalized experimental workflow for analyzing the effect of a 5-Chloro-2-hydroxy-N-methylbenzamide analog on alternative splicing in cultured cells.

Summary and Future Directions

The 5-Chloro-2-hydroxy-N-methylbenzamide scaffold and its analogs represent a promising class of small molecules with the potential to address a range of therapeutic needs. The compelling evidence for their role as modulators of RNA splicing opens up exciting avenues for the development of novel therapies for cancers and genetic disorders characterized by aberrant splicing. Further investigation into the precise molecular interactions with the spliceosome and the identification of specific gene targets will be crucial for optimizing the therapeutic potential of this chemical class. The exploration of their antiviral and other anticancer activities also warrants continued research to fully elucidate the multifaceted pharmacology of these versatile compounds.

References

- A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia. (n.d.). Cell Rep, Cell Stem Cell, ACS Chem Biol.

- 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide - Smolecule. (2023, August 15). Smolecule.

- Garbes, L., Heesen, L., Hölker, I., Bauer, T., Schara, U., & Eggermann, K. (2013). Survival motor neuron gene 2 silencing by DNA methylation correlates with spinal muscular atrophy disease severity and can be bypassed by histone deacetylase inhibition. Human Molecular Genetics, 22(4), 794–805.

- Small Molecules in Development for the Treatment of Spinal Muscular Atrophy. (n.d.). PMC - NIH.

- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). PMC.

- Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML. (n.d.). PMC.

- Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020, November 12). PubMed.

- Drug Improves Muscle Function and Survival in Spinal Muscular Atrophy. (2017, November 6). Lurie Children's.

- Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026, February 9). ResearchGate.

- An Improved Synthetic Splice Modulator mirroring FD-895. (2017, September 14). University of California, San Diego.

- The benzamide M344, a novel histone deacetylase inhibitor, significantly increases SMN2 RNA/protein levels in spinal muscular atrophy cells. (2025, August 6). ResearchGate.

- N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (2007, August 15). Bioorganic & Medicinal Chemistry Letters.

- Methods and compositions for modulating splicing. (n.d.). Google Patents.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012, April). PubMed.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). ResearchGate.

- Spinal muscular atrophy (SMA). (n.d.). Muscular Dystrophy UK.

- Efforts to Cure SMA Follow Multiple Pathways. (2020, September 1). NeurologyLive.

- Spinal Muscular Atrophy is Now a Treatable Genetic Condition. (2023, August 7). Practical Neurology.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia – CIRM [cirm.ca.gov]

- 3. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 4. Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. musculardystrophyuk.org [musculardystrophyuk.org]

- 6. neurologylive.com [neurologylive.com]

- 7. Spinal Muscular Atrophy is Now a Treatable Genetic Condition - [practicalneurology.com]

- 8. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2019028440A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]

- 11. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

- 12. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 5-Chloro-2-hydroxy-N-methylbenzamide: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Salicylamide Derivative

In the ever-evolving pursuit of novel therapeutic agents, the salicylamide scaffold has consistently emerged as a privileged structure, yielding compounds with a broad spectrum of biological activities. This technical guide delves into the promising, yet underexplored, potential of a specific derivative: 5-Chloro-2-hydroxy-N-methylbenzamide. While direct, extensive research on this precise molecule is nascent, a comprehensive analysis of its close structural analogues provides a strong predictive framework for its therapeutic applications. This document will synthesize the existing knowledge on related 5-chloro-2-hydroxybenzamides to illuminate the prospective antiviral, antibacterial, and anticancer properties of 5-Chloro-2-hydroxy-N-methylbenzamide, offering a roadmap for future research and development.

Salicylamides, including the well-known anthelmintic drug niclosamide, are noted for their wide-ranging biological effects.[1][2] The core structure, a 2-hydroxybenzamide, lends itself to diverse chemical modifications that can significantly modulate its pharmacological profile. The introduction of a chlorine atom at the 5-position of the salicylic acid ring and an N-methyl group on the amide are key modifications that are predicted to influence the compound's lipophilicity, cell permeability, and target engagement. This guide will explore the mechanistic underpinnings of these anticipated activities, drawing from robust preclinical data on analogous compounds.

Antiviral Potential: A Promising Frontier

The most compelling evidence for the therapeutic utility of 5-chloro-2-hydroxybenzamide derivatives lies in their potent antiviral activity. Extensive research on closely related compounds, particularly substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, has demonstrated significant efficacy against a range of respiratory viruses.

Inhibition of Respiratory Syncytial Virus (RSV)

Substituted 5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, especially in young children.[3][4][5] Preclinical studies have shown that these compounds can significantly reduce viral replication at non-toxic concentrations.[3]

The proposed mechanism of action involves the modulation of host inflammatory pathways that are hijacked by the virus. Specifically, these compounds have been shown to suppress RSV-induced activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[3] This dual action of inhibiting viral replication and mitigating the associated inflammatory response makes this class of compounds particularly attractive for treating RSV infections.

Caption: Predicted mechanism of RSV inhibition.

Activity Against Human Adenovirus (HAdV)

Analogues of 5-Chloro-2-hydroxy-N-methylbenzamide have also shown potent inhibitory activity against human adenovirus (HAdV), a pathogen that can cause a range of illnesses from the common cold to severe pneumonia, particularly in immunocompromised individuals.[1][6] Research has identified novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives that exhibit sub-micromolar to low micromolar potency against HAdV.[6]

Preliminary mechanistic studies suggest that these compounds may interfere with different stages of the viral life cycle. Some analogues appear to target the HAdV DNA replication process, while others act on later steps, such as viral assembly or release.[6] This suggests that the 5-chloro-2-hydroxybenzamide scaffold can be chemically tuned to target specific viral processes.

Antibacterial Applications: Combating Drug-Resistant Pathogens

The salicylanilide class of compounds, to which 5-Chloro-2-hydroxy-N-methylbenzamide belongs, has a documented history of antibacterial activity.[7] Of particular interest is their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.

Efficacy Against MRSA

Studies on a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against clinical isolates of MRSA.[8] The minimum bactericidal concentration (MBC) of these compounds was found to be in a range that suggests potent activity.[8] The mechanism of action for the antibacterial effects of salicylanilides is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes.

Table 1: Antibacterial Activity of a Representative 5-Chloro-2-hydroxybenzamide Derivative against MRSA

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 1 | 2 |

| S. aureus ATCC 29213 | 1 | 2 | |

| Data extrapolated from a study on a closely related analogue.[8] |

Anticancer Potential: A Multifaceted Approach

Emerging evidence suggests that salicylamide derivatives, including those with a 5-chloro-2-hydroxybenzamide core, possess anticancer properties.[9] Their mode of action appears to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

Research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives has shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including ovarian, colon, and pancreatic cancer.[9] Specifically, some derivatives have been observed to arrest the cell cycle at the G2/M phase.[9]

Modulation of Key Signaling Pathways

The anticancer effects of benzamides are also linked to their ability to inhibit the transcription factor NF-κB.[10] NF-κB plays a crucial role in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines like TNF-alpha and promote apoptosis in cancer cells.[10]

Caption: Predicted anticancer mechanisms of action.

Experimental Protocols: A Guide for Investigation

To facilitate further research into the therapeutic potential of 5-Chloro-2-hydroxy-N-methylbenzamide, this section provides detailed, step-by-step methodologies for key experiments based on protocols used for its close analogues.

Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

A plausible synthetic route for 5-Chloro-2-hydroxy-N-methylbenzamide can be adapted from standard benzamide synthesis protocols.[11]

Step 1: Acetylation of 5-chlorosalicylic acid

-

To a solution of 5-chlorosalicylic acid in acetic anhydride, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 2-acetoxy-5-chlorobenzoic acid.

Step 2: Formation of the acid chloride

-

Suspend 2-acetoxy-5-chlorobenzoic acid in thionyl chloride.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Heat the mixture under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain 2-acetoxy-5-chlorobenzoyl chloride.

Step 3: Amidation

-

Dissolve the 2-acetoxy-5-chlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add a solution of methylamine in the same solvent dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Deacetylation

-

Dissolve the crude N-methyl-2-acetoxy-5-chlorobenzamide in methanol.

-

Add a catalytic amount of a base (e.g., sodium methoxide).

-

Stir the mixture at room temperature for 4-6 hours.

-

Neutralize the reaction with a dilute acid and extract the product with a suitable organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Caption: General synthetic workflow.

In Vitro Antiviral Assay (RSV Plaque Reduction Assay)

This protocol is adapted from studies on related antiviral compounds.[3]

-

Cell Culture: Culture human epithelial cells (e.g., A549) in appropriate media until confluent.

-

Infection: Infect the cell monolayers with RSV at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of 5-Chloro-2-hydroxy-N-methylbenzamide.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days until plaques are visible.

-

Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a crystal violet solution.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The 50% inhibitory concentration (IC₅₀) can then be determined.

Conclusion and Future Directions